molecular formula C12H22O B146445 Cyclododecanone CAS No. 830-13-7

Cyclododecanone

Cat. No. B146445
CAS RN: 830-13-7
M. Wt: 182.3 g/mol
InChI Key: SXVPOSFURRDKBO-UHFFFAOYSA-N
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Description

Cyclododecanone Description

Cyclododecanone is a macrocyclic ketone that serves as a versatile intermediate in the synthesis of various polymers and chemicals. It is a cyclic compound with the molecular formula C12H22O and is known for its unique conformational properties, which are influenced by its macrocyclic structure.

Synthesis Analysis

The synthesis of cyclododecanone can be achieved through several methods. One approach involves the selective trimerization of butadiene catalyzed by TiCl4 and ethyl aluminium sesquichloride, which has been used commercially since 1965 . Another method includes the preparation of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane (BAPCD) from cyclododecanone, which is then reacted with aromatic dianhydrides to produce new polyimides .

Molecular Structure Analysis

Cyclododecanone exhibits a strong preference for a square configuration of the heavy atom framework, with three C–C bonds per side . This conformation minimizes transannular interactions and reduces eclipsed configurations of HCCH. The3333-2-one conformation is identified as the lowest energy conformation through iterative force-field calculations . NMR spectroscopy has also been used to study the conformational features of cyclododecanone, confirming the3333-2-one conformation at low temperatures .

Chemical Reactions Analysis

Cyclododecanone undergoes various chemical reactions, including aldol condensation and oximation. In the presence of NaOH, cyclododecanone can react with benzaldehyde to yield β-hydroxy carbonyl compounds and monobenzylidene cyclododecanone derivatives . The oximation of cyclododecanone in solid-liquid and liquid-liquid systems can be catalyzed by micelles, significantly enhancing the reaction rate .

Physical and Chemical Properties Analysis

The physical behavior and working properties of cyclododecanone have been studied, particularly its use as a temporary consolidant for stone. It is a solid cyclic hydrocarbon that sublimes at room temperature, and its sublimation from porous and nonporous substrates has been evaluated . The polyimides derived from cyclododecanone exhibit high glass transition temperatures between 259°C and 276°C and decomposition temperatures ranging from 430°C to 526°C in nitrogen . The conformational properties of cyclododecanone are critical to its physicochemical properties and reactivity, as evidenced by the various conformations it can adopt .

Scientific Research Applications

Synthesis in Perfumery

  • Cyclododecanone is significant in the synthesis of macrocyclic compounds, particularly muscone, and is extensively used in perfumery for creating exaltolide and other materials. This application highlights its industrial potential in the fragrance industry (Zhao, 2010).

Cultural Heritage Conservation

  • In cultural heritage conservation, cyclododecanone and similar compounds are used as temporary consolidants for organic and inorganic materials. Their effectiveness in protecting water-sensitive paint during the desalination of painted pottery is notable (Sadek et al., 2018).

Organic Chemistry and Hydrocarbon Functionalization

  • Cyclododecanone undergoes efficient oxidation under specific conditions to produce cyclododecanol and other derivatives. This process is crucial in organic chemistry for the functionalization of saturated hydrocarbons (Barton et al., 1990).

Molecular Synthesis

  • It serves as a starting material in the synthesis of long-chain unbranched aliphatic compounds, demonstrating its utility in molecular doubling and chain length manipulation (Paynter et al., 1982).

Biodegradation Studies

  • Cyclododecanone's biodegradation has been studied, with Rhodococcus ruber SC1 utilizing it as a sole carbon source. This research contributes to understanding the biological oxidation of cyclic ketones (Kostichka et al., 2001).

Conformational Analysis

  • Studies on the conformational features of cyclododecanone using NMR spectroscopy provide insights into its structural characteristics, important in chemical and pharmaceutical research (Rawdah, 1991).

Safety And Hazards

Cyclododecanone should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust formation and breathing mist, gas, or vapours should be avoided .

Future Directions

The future research directions for Cyclododecanone could involve a better understanding of the intrinsic forces mediating structural choices in macrocycles . The conformational flexibility of Cyclododecanone could be explored further to predict possible changes in their configurations and design modified macrocycles with pre-selected conformations .

properties

IUPAC Name

cyclododecanone
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InChI

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-11H2
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InChI Key

SXVPOSFURRDKBO-UHFFFAOYSA-N
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Canonical SMILES

C1CCCCCC(=O)CCCCC1
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Molecular Formula

C12H22O
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DSSTOX Substance ID

DTXSID3027322
Record name Cyclododecanone
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Molecular Weight

182.30 g/mol
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Physical Description

Solid; [IUCLID] Colorless crystalline lumps; [MSDSonline], Solid
Record name Cyclododecanone
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Vapor Pressure

0.0075 [mmHg]
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Product Name

Cyclododecanone

CAS RN

830-13-7
Record name Cyclododecanone
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Melting Point

59 °C
Record name Cyclododecanone
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Synthesis routes and methods I

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Air at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 18% and cyclododecanone at a selectivity of 42%, at a cyclododecane conversion rate of 47%.
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Synthesis routes and methods II

Procedure details

2 mmol of N-hydroxyphthalimide and 4 mmol of cumene hydroperoxide are added at a temperature of 130° C. to 200 mmol of cyclododecane in a round-bottomed flask having an attached reflux condenser. Oxygen at approximately 15 l/h is passed through the reaction mixture for 8 hours at said temperature. Cyclododecanol is obtained at a selectivity of 17% and cyclododecanone at a selectivity of 43%, at a cyclododecane conversion rate of 49%.
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2 mmol
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Synthesis routes and methods III

Procedure details

50 g of cyclododeca-4,8-dienone (isomer mixture, fraction 2 from Example 4) and 1 g of Pd/C catalyst (10% by weight of Pd, commercially available from Degussa under the product number E 101 N/D) were introduced into a 100 ml autoclave. 5 bar of hydrogen were injected with stirring. At a reaction temperature of 50° C., further hydrogen was supplied (10 h) until no more hydrogen was absorbed. After cooling, decompressing and filtering off the catalyst, the effluent was analyzed by gas chromatography. The conversion of cyclododeca-4,8-dienone was quantitative. Cyclododecanone was obtained in a substantially quantitative yield (>98%). The only impurities which could be detected by GC-MS were traces of cyclododecane, cyclododecenone and dodecanal.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododecanone
Reactant of Route 2
Cyclododecanone
Reactant of Route 3
Cyclododecanone
Reactant of Route 4
Cyclododecanone
Reactant of Route 5
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Reactant of Route 6
Cyclododecanone

Citations

For This Compound
2,860
Citations
H Nozaki, R Noyori - The Journal of Organic Chemistry, 1965 - ACS Publications
… mixture gave an 86% yield of cyclododecanone (IV), mp and … Another route to cyclododecanone (IV) consists of the … 5afforded cyclododecanone (IV) in nearly quantitative yield. …
Number of citations: 29 pubs.acs.org
B Bollbuck, P Kraft, W Tochtermann - Tetrahedron, 1996 - Elsevier
… 3-hydroxy-2-methylpropanoates 4a/b, 7 cyclododecanone (6a) was alkylated in 50% and 65… in 23% overall yield from chiral building block 5a and cyclododecanone (6a). The odor of (R)…
Number of citations: 31 www.sciencedirect.com
SC CHEN, CY ZHANG, JP LIU, DQ WANG… - Chinese Journal of …, 2010 - sioc-journal.cn
… Abstract A series of novel cyclododecanone derivatives containing hydantoin/… α-substituted cyclododecanone and α-substituted 1,2-cyclododecandione prepared from cyclododecanone …
Number of citations: 11 sioc-journal.cn
K Kostichka, SM Thomas, KJ Gibson… - Journal of …, 2001 - Am Soc Microbiol
… of cyclododecanone to 1,12-dodecanedioic acid (DDDA). The genes required for cyclododecanone … to convert cyclododecanone. Recombinant E. colistrains grown in the presence …
Number of citations: 133 journals.asm.org
MA Wang, N Zhang, HZ Lu… - Chinese Journal of …, 2007 - Wiley Online Library
… In the continuing pursuit of the conformational analysis of multisubstituted cyclododecanone derivatives, we designed and synthesized ten α,α,α'-trisubstituted cyclododecanones, and …
Number of citations: 11 onlinelibrary.wiley.com
M Yang, D Wang, M Wang - Science, 2021 - article.scijchem.net
… cyclododecanone by the other kind of reaction was not success. In this case, the aldol reaction of cyclododecanone … As we know, the self-aldol product of cyclododecanone is the only …
Number of citations: 2 article.scijchem.net
RC Cookson, P Singh - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… (111) could be isolated by column chromatography on silica gel when the cyclododecanone … The overall yield of (111) based on the cyclododecanone (I) consumed was more than 95%. …
Number of citations: 20 pubs.rsc.org
E Burevschi, ME Sanz - Molecules, 2021 - mdpi.com
The physicochemical properties and reactivity of macrocycles are critically shaped by their conformations. In this work, we have identified seven conformations of the macrocyclic ketone …
Number of citations: 6 www.mdpi.com
H Nozaki, T Mori, R Noyori… - Canadian Journal of …, 1967 - cdnsciencepub.com
VI in the presence of 10% palladium on carbon to give the saturated ketone V as a colorless oil in a quantitative yield, but the hydrogenation was sluggish under atmospheric pressure. …
Number of citations: 14 cdnsciencepub.com
CY ZHANG, SC CHEN, JP LIU, DQ WANG… - Chinese Journal of …, 2010 - sioc-journal.cn
cis-2-Phenylsulfonyl-12-benzylcyclododecanone, 2-phenylsulfonyl-12-bromocyclododecanone and 2, 12-dibenzylcyclododecanone were synthesized though cyclododecanone as raw …
Number of citations: 2 sioc-journal.cn

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